6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
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Description
6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as CPO, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. CPO belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Antimicrobial Properties
Oxadiazoles and chromenes, such as 6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, are known for their significant antimicrobial properties. Baliyan (2018) reported the synthesis of related compounds and their prominence in antimicrobial activity Baliyan, 2018. Similarly, Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, demonstrating substantial antimicrobial activity Bhat, Al-Omar, & Siddiqui, 2013.
Potential Anticancer Activity
The compound's potential in anticancer research is notable. Shishkina et al. (2019) conducted a study on polymorphism in related structures, assuming potential anticancer activity Shishkina, Konovalova, Trostianko, Geleverya, Kovalenko, & Bunyatyan, 2019. Ambati et al. (2017) synthesized novel derivatives as potential anticancer agents, highlighting the relevance of such compounds in cancer research Ambati, Gudala, Sharma, Penta, Reddy, Bomma, Janapala, & Pola, 2017.
Structural and Spectroscopic Studies
The molecular and supramolecular structures of related compounds have been extensively studied. For instance, Padilla-Martínez et al. (2011) reported on the molecular structures and supramolecular architecture of related isomers, contributing to the understanding of their chemical behavior Padilla-Martínez, Flores-Larios, García-Báez, González, Cruz, & Martínez-Martínez, 2011.
Photophysical and Computational Study
Kumbar et al. (2018) synthesized novel coumarin-based organic dyes, including derivatives of chromen-2-one, for potential use in photonic and electronic devices. Their study included a comprehensive photophysical and computational analysis of these compounds Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa, & Kamble, 2018.
Synthesis of Novel Derivatives
The synthesis of novel derivatives involving 6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been a key area of research. Xie et al. (2005) synthesized new derivatives through 1,3-dipolar cycloaddition reaction, contributing to the development of new compounds in this class Xie, Liu, Hui, Liu, & Sun, 2005.
properties
IUPAC Name |
6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3/c18-12-6-7-14-11(8-12)9-13(17(21)22-14)16-19-15(20-23-16)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYIGIDTXCFPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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